

KRN633 antitumor activity different cancer types

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Compound Focus: Krn-633

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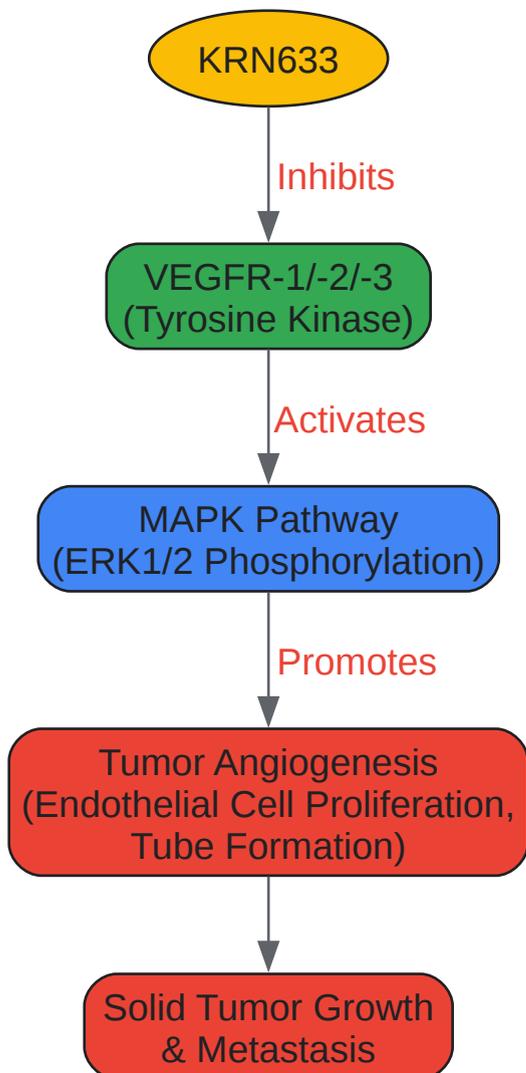
Antitumor Activity of KRN633 in Cancer Models

Cancer Type	Experimental Model	Dosage & Administration	Key Findings & Efficacy
Various Solid Tumors (Lung, Colon, Prostate)	In vivo, tumor xenografts in athymic mice/rats [1] [2] [3]	20-100 mg/kg, oral gavage (p.o.), once daily [1] [2] [3]	Significant tumor growth inhibition; regression of some well-established tumors; reduced vascular permeability and endothelial cell count [1].
Non-Small Cell Lung Cancer (A549)	In vitro (cell lines) & In vivo (mouse xenograft) [2] [3]	In vivo: 100 mg/kg/d, p.o. [2] [3]	Significant tumor growth inhibition in vivo; not cytotoxic to A549 cells in vitro [2] [3].
Colorectal Cancer (HT29, Ls174T)	In vitro (cell lines) & In vivo (mouse xenograft) [1] [2] [3]	In vivo: 100 mg/kg/d, p.o.; 100 mg/kg twice daily induced ~90% growth inhibition of HT29 tumors [1] [2] [3]	Significant tumor growth inhibition in vivo; not cytotoxic to HT29 or Ls174T cells in vitro [1] [2].
Prostate Cancer	In vitro (cell lines) & In vivo (mouse)	In vivo: 100 mg/kg/d, p.o. [1] [2] [3]	Significant tumor growth inhibition in vivo; not cytotoxic

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(LNCap, DU145)	xenograft) [1] [2] [3]		to LNCap or DU145 cells in vitro [1] [2].

Mechanism of Action and Key Experimental Protocols

KRN633 is an ATP-competitive inhibitor that selectively targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), which are key drivers of tumor angiogenesis [1] [2] [3]. The diagram below illustrates its mechanism.



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Key In Vitro and In Vivo Protocols

The experimental data is derived from standardized, widely accepted research methods.

- **1. Cell-Free Kinase Assay** [2] [3]
 - **Purpose:** To determine the half-maximal inhibitory concentration (IC₅₀) of KRN633 against recombinant VEGFR kinases.
 - **Procedure:** KRN633 is tested at concentrations ranging from **0.3 nM to 10 μM** in the presence of a fixed concentration of ATP (1 μM). Assays are typically performed in quadruplicate for statistical reliability.
- **2. Cellular Assay (HUVEC Proliferation)** [1] [2]
 - **Purpose:** To assess the inhibitory effect on VEGF-driven proliferation in human umbilical vein endothelial cells (HUVECs), a primary model for angiogenesis.
 - **Procedure:**
 - HUVECs are cultured and stimulated with VEGF.
 - KRN633 is added at varying concentrations.
 - Cell viability is measured after a set incubation period (e.g., 96 hours) using a reagent like WST-1.
 - KRN633 inhibits HUVEC proliferation with an **IC₅₀ of 14.9 nM**, demonstrating potent anti-angiogenic activity [2].
- **3. In Vivo Efficacy Study (Tumor Xenograft Models)** [1] [2] [3]
 - **Purpose:** To evaluate the antitumor activity and tolerability of KRN633 in a living organism.
 - **Procedure:**
 - **Animal Models:** Athymic mice or rats implanted with human cancer cell lines (e.g., A549, HT29) [2] [3].
 - **Dosing:** KRN633 is administered orally (by gavage) at doses of **20-100 mg/kg, once daily** [1] [2].
 - **Key Metrics:** Tumor volume is measured regularly and compared to a vehicle-control group. Histological analysis of harvested tumors assesses changes in blood vessel density and structure [1].

Research Implications and Critical Considerations

- **Antiangiogenic Specificity:** KRN633's lack of direct cytotoxicity to cancer cells in vitro confirms that its primary mechanism is antiangiogenic, disrupting the tumor's blood supply [1] [2].
- **Significant In Vivo Efficacy:** The compound's ability to inhibit and even cause regression of established tumors highlights its therapeutic potential [1].
- **Critical Safety Consideration:** Research shows that inhibiting VEGF signaling with KRN633 during pregnancy impairs fetal and placental vascular development, leading to intrauterine growth restriction in mice [4] [5]. This is a vital consideration for any future development.

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